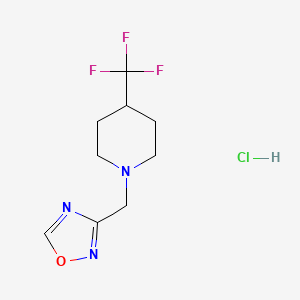![molecular formula C17H12N4O3 B2899130 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938001-06-0](/img/structure/B2899130.png)
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide, also known as FPhC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FPhC has been extensively studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has been studied extensively for its potential applications in various fields of research. It has been found to possess antitumor, antiviral, and antibacterial properties. 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has been studied for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide is not fully understood. However, it has been suggested that 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has also been found to inhibit the activity of various viral enzymes, thereby preventing viral replication. Additionally, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has several advantages for lab experiments. It has been found to be highly effective against various cancer cell lines, including drug-resistant cell lines. 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has also been found to be relatively non-toxic to normal cells, which makes it a promising candidate for further development. However, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide has not been extensively studied in animal models, which may limit its potential for translation to clinical use.
Orientations Futures
There are several future directions for the study of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide. One area of interest is the development of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide analogs with improved solubility and potency. Additionally, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide could be further studied in animal models to determine its potential for clinical use. Another area of interest is the investigation of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide's potential use in combination with other chemotherapeutic agents to improve their efficacy. Finally, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide could be further studied for its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide involves a multi-step process that starts with the reaction of 2-furylcarboxaldehyde and 2-aminopyridine in the presence of an acid catalyst. The resulting intermediate is then reacted with phenylhydrazine to obtain the final product, 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide. The synthesis method has been optimized to obtain high yields of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide with high purity.
Propriétés
IUPAC Name |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c18-20-16(22)11-9-12(13-7-4-8-23-13)19-17-14(11)15(21-24-17)10-5-2-1-3-6-10/h1-9H,18H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKOADZFLHEFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

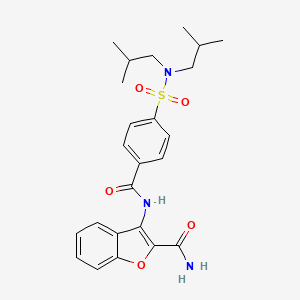
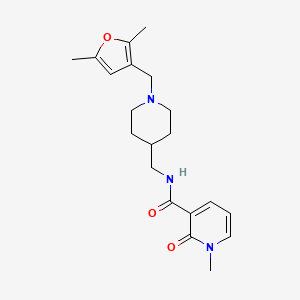
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)
![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
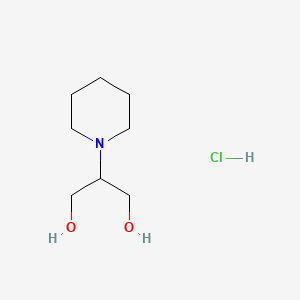
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)
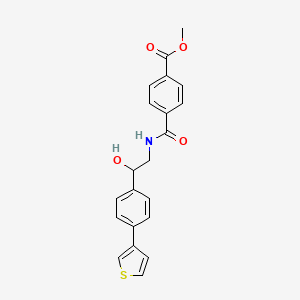
![(Z)-ethyl 2-(6-isopropyl-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899063.png)
![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)

![3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2899069.png)
